molecular formula C21H19ClN2O2 B11499956 1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11499956
M. Wt: 366.8 g/mol
InChI Key: MXAYUGPVBMYVDT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a complex organic compound with a unique structure that includes a chlorinated methoxyphenyl group, a methyl group, and a phenyl group attached to a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the chlorination and methoxylation of a benzene derivative, followed by the formation of the indazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to its specific combination of functional groups and its tetrahydroindazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H19ClN2O2/c1-13-21-18(10-15(11-19(21)25)14-6-4-3-5-7-14)24(23-13)17-12-16(22)8-9-20(17)26-2/h3-9,12,15H,10-11H2,1-2H3

InChI Key

MXAYUGPVBMYVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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